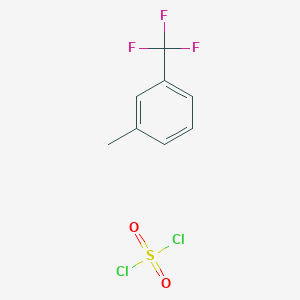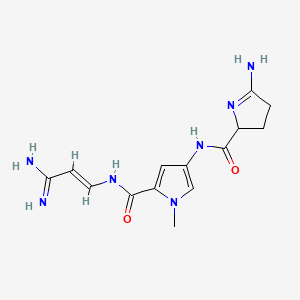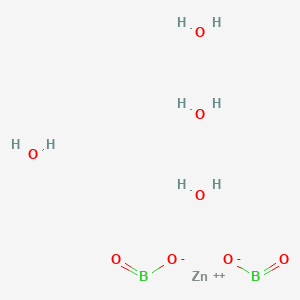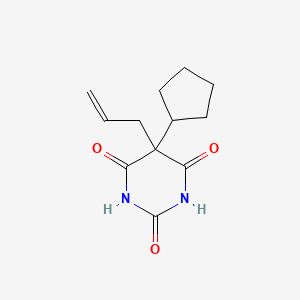
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol is a chemical compound with the molecular formula C15H12N2O4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features two nitro groups and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol typically involves nitration and subsequent hydroxylation of fluorene derivatives. One common method includes the nitration of 9,9-dimethylfluorene to introduce nitro groups at the 3 and 6 positions. This is followed by hydroxylation at the 2 and 7 positions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol involves its interaction with molecular targets and pathways. The nitro groups can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-2,7-dinitrofluorene: Similar structure but lacks hydroxyl groups.
2,7-Dimethyl-3,5-octadiyne-2,7-diol: Contains hydroxyl groups but has a different core structure.
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another compound with hydroxyl groups and a different core structure.
Uniqueness
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol is unique due to the presence of both nitro and hydroxyl groups on the fluorene core
Properties
Molecular Formula |
C15H12N2O6 |
|---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
9,9-dimethyl-3,6-dinitrofluorene-2,7-diol |
InChI |
InChI=1S/C15H12N2O6/c1-15(2)9-5-13(18)11(16(20)21)3-7(9)8-4-12(17(22)23)14(19)6-10(8)15/h3-6,18-19H,1-2H3 |
InChI Key |
MTCUXPACKUOBDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=C(C=C2C3=CC(=C(C=C31)O)[N+](=O)[O-])[N+](=O)[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
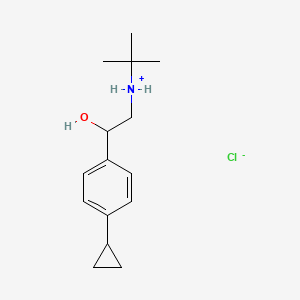

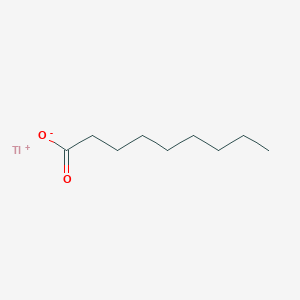
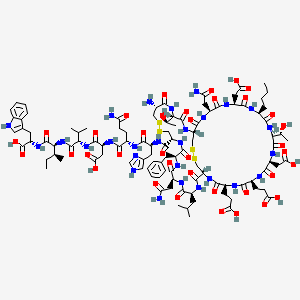

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
